molecular formula C6H6ClNO B031160 2-Chloro-6-methylpyridin-3-ol CAS No. 35680-24-1

2-Chloro-6-methylpyridin-3-ol

Cat. No. B031160
Key on ui cas rn: 35680-24-1
M. Wt: 143.57 g/mol
InChI Key: LCVJZBIGDFXRLU-UHFFFAOYSA-N
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Patent
US08088924B2

Procedure details

In metal sealed tube were added 2-chloro-3-hyroxy-6-methylpyridine (1-014-02) (22.91 g) and 28% sodium methoxide/methanol solution (120 mL) and the reaction mixture was reacted at 150° C. for 3 days. To the reaction mixture was added ice and water (100 mL) and the reaction mixture was neutralized with acetic acid, and evaporated completely. The residue was purified by silica gel column chromatography (chloroform) to give the desired 2-methoxy-3-hyroxy-6-methylpyridine (1-014-03) (10.44 g, 48.1%). Furthermore, the fraction contained the starting material was reacted in sealed tube again.
Quantity
22.91 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH3:9])[N:3]=1.[CH3:10][O-:11].[Na+].CO.O>C(O)(=O)C>[CH3:10][O:11][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH3:9])[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
22.91 g
Type
reactant
Smiles
ClC1=NC(=CC=C1O)C
Name
sodium methoxide methanol
Quantity
120 mL
Type
reactant
Smiles
C[O-].[Na+].CO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In metal sealed tube
CUSTOM
Type
CUSTOM
Details
the reaction mixture was reacted at 150° C. for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
evaporated completely
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform)

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.44 g
YIELD: PERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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